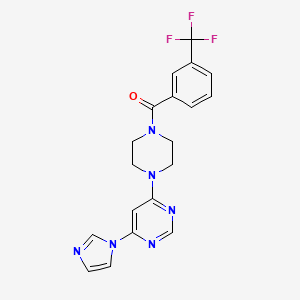
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like nitric oxide synthase .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordinate covalent bonds with metal ions in enzyme active sites .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their inhibition or activation of target enzymes .
生物活性
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, which include a piperazine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group. This composition suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Overview
The molecular formula of the compound is C19H20N6O, and its molecular weight is approximately 348.4 g/mol. The presence of multiple heterocycles and functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O |
| Molecular Weight | 348.4 g/mol |
| Structural Features | Piperazine, Pyrimidine, Imidazole, Trifluoromethyl Phenyl |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperazine and imidazole have shown effectiveness against various bacterial and fungal strains. The trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Potential
Several studies have explored the anticancer potential of imidazole and pyrimidine derivatives. Computational models predict that this compound may exhibit cytotoxicity against cancer cell lines due to its ability to interfere with cellular signaling pathways. For example, related compounds have demonstrated significant inhibition of cell proliferation in various cancer types, including breast and colorectal cancers .
Phosphodiesterase Inhibition
The compound's structural characteristics suggest potential phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are critical in treating conditions such as erectile dysfunction and pulmonary hypertension. Preliminary studies on related compounds indicate they may effectively inhibit PDE activity, leading to increased intracellular cAMP levels and enhanced physiological responses.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.
- Receptor Interaction: It may interact with various receptors, influencing cellular responses.
- DNA Interaction: Similar compounds have shown the ability to bind to DNA, potentially disrupting replication in cancer cells.
Case Studies
-
Anticancer Activity Study:
A study evaluated the cytotoxic effects of imidazole-pyrimidine derivatives on MCF-7 breast cancer cells. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that structural modifications can significantly affect biological activity . -
Antimicrobial Efficacy:
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications in the phenyl ring influenced antimicrobial potency, with certain trifluoromethyl-substituted compounds demonstrating superior activity.
属性
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYPZKGWAPLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














